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2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline

Mutagenicity Salmonella Ames test Heterocyclic aromatic amines

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (CAS 156243-39-9), also designated 7,9-DiMeIgQx, is a heterocyclic aromatic amine (HAA) belonging to the imidazoquinoxaline subclass of quinoxaline derivatives. It was first isolated from bacteriological-grade beef extract and its structure was definitively elucidated by X-ray crystallography, confirming the 1,7,9-trimethyl substitution pattern on the [4,5-g] fused imidazoquinoxaline skeleton.

Molecular Formula C12H13N5
Molecular Weight 227.27 g/mol
CAS No. 156243-39-9
Cat. No. B1219600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline
CAS156243-39-9
Synonyms2-amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline
7,9-DiMeIgQx
Molecular FormulaC12H13N5
Molecular Weight227.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)N)C
InChIInChI=1S/C12H13N5/c1-6-5-14-8-4-9-11(7(2)10(8)15-6)17(3)12(13)16-9/h4-5H,1-3H3,(H2,13,16)
InChIKeyZSISUTCDDLFJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (7,9-DiMeIgQx) – Mutagenic Heterocyclic Aromatic Amine Reference Standard for Food Safety & Carcinogenesis Research


2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (CAS 156243-39-9), also designated 7,9-DiMeIgQx, is a heterocyclic aromatic amine (HAA) belonging to the imidazoquinoxaline subclass of quinoxaline derivatives [1]. It was first isolated from bacteriological-grade beef extract and its structure was definitively elucidated by X-ray crystallography, confirming the 1,7,9-trimethyl substitution pattern on the [4,5-g] fused imidazoquinoxaline skeleton [2]. The compound is a food-derived bacterial mutagen formed during the high-temperature cooking of meats; it induces frameshift mutations in Salmonella typhimurium strains TA98 and YG1024 in the presence of metabolic activation (S9 mix) [2][3]. Its molecular formula is C12H13N5 (monoisotopic mass 227.1171 Da), with predicted physicochemical properties including a LogP of approximately 1.64, water solubility of 0.41 g/L, and a pKa (strongest basic) of 8.22 [1][4].

Why 7,9-DiMeIgQx Cannot Be Interchanged with Other Imidazoquinoxaline HCAs in Mutagenicity and Exposure Studies


The unique 1,7,9-trimethyl substitution pattern and [4,5-g] angular ring fusion of 7,9-DiMeIgQx dictate its mutagenic potency, metabolic activation profile, and chromatographic behavior in ways that cannot be extrapolated from structurally similar HAAs such as 8-MeIQx ([4,5-f] linear isomer), 7-MeIgQx (9-desmethyl analog), or 4,8-DiMeIQx (alternative trimethyl regioisomer with [4,5-f] fusion) [1]. Critically, the C-2 primary amino group is an absolute structural requirement for biological activity—its replacement by a methyl group abolishes mutagenicity entirely, producing a binary active/inactive differential . Furthermore, the presence or absence of a single methyl group at position 9 produces an approximately 40-fold difference in mutagenic potency in Salmonella strain YG1024 [1]. The quantitative evidence presented in Section 3 demonstrates that even minor structural modifications among imidazoquinoxaline congeners produce orders-of-magnitude differences in biological activity, making generic substitution scientifically indefensible for any application requiring compound-specific data.

Quantitative Comparative Evidence Guide for 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (7,9-DiMeIgQx) – Procurement-Relevant Differentiation Data


Head-to-Head Mutagenic Potency of 7,9-DiMeIgQx vs. Co-Isolated 4-CH2OH-8-MeIQx in Salmonella Strains YG1024 and TA98

In the same study using identical experimental conditions, 7,9-DiMeIgQx and 4-CH2OH-8-MeIQx were co-isolated from bacteriological-grade beef extract and directly compared for mutagenic potency. 7,9-DiMeIgQx induced 13,800 revertants/μg in S. typhimurium YG1024 and 670 revertants/μg in TA98, whereas 4-CH2OH-8-MeIQx induced 326,000 revertants/μg in YG1024 and 99,000 revertants/μg in TA98, both in the presence of S9 mix [1][2]. The difference is approximately 23.6-fold in the O-acetyltransferase-overexpressing strain YG1024 and approximately 148-fold in the standard TA98 strain. The amounts of these two mutagens in beef extract also differed substantially: 53 ng/g for 7,9-DiMeIgQx vs. 6.0 ng/g for 4-CH2OH-8-MeIQx [2].

Mutagenicity Salmonella Ames test Heterocyclic aromatic amines

Mutagenic Potency Differential Between 7,9-DiMeIgQx and Its 9-Desmethyl Analog 7-MeIgQx in Salmonella Strain YG1024

The 9-desmethyl analog 7-MeIgQx (2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline), which lacks only the methyl group at position 9 compared to 7,9-DiMeIgQx, was tested in S. typhimurium YG1024 with PCB-induced rat liver S9 mix and induced 348 revertants/μg [1]. In contrast, 7,9-DiMeIgQx induced 13,800 revertants/μg in the same strain with S9 mix [2]. Although the S9 preparations differ between these two studies (PCB-induced rat liver S9 for 7-MeIgQx vs. unspecified S9 for 7,9-DiMeIgQx), the approximately 39.7-fold higher potency of 7,9-DiMeIgQx indicates that the additional methyl group at position 9 substantially enhances mutagenic activity in the O-acetyltransferase-overexpressing strain.

Structure-activity relationship Mutagenicity Imidazoquinoxaline

Absolute Requirement of the C-2 Primary Amino Group: 7,9-DiMeIgQx vs. Its 2-Methyl Analog in Identical Mutagenicity Assays

The 2-methyl analog of 7,9-DiMeIgQx, in which the primary amino group at position 2 is replaced by a methyl group, was synthesized from the same common intermediate (2,8-dimethyl-7-methylaminoquinoxaline) and tested under identical mutagenicity assay conditions. The synthetic 7,9-DiMeIgQx (compound 1) showed mutagenic activity equivalent to that of the natural isolate, confirming synthesis fidelity. In contrast, the 2-methyl analog (compound 2) was completely non-mutagenic under the same assay conditions . This establishes a binary (mutagenic vs. non-mutagenic) differentiation determined solely by the presence or absence of the C-2 primary amino group, independent of the remainder of the imidazoquinoxaline scaffold.

Structure-activity relationship Functional group requirement Mutagenicity mechanism

Chemical Model System Enrichment of 7,9-DiMeIgQx: 860-Fold Yield Enhancement Over Beef Extract Levels Using a Defined Precursor Mixture

When a defined mixture of creatine, threonine, and glucose (1:1:0.5 molar ratio) was heated at 200°C for 5 hours, the quantity of 7,9-DiMeIgQx produced was 860-fold higher than that found in bacteriological-grade beef extract (baseline: 53 ng/g) [1]. This dramatic enrichment demonstrates that 7,9-DiMeIgQx formation is highly dependent on specific precursor availability (particularly threonine as the amino acid source) and thermal conditions. For comparison, the co-occurring mutagen 4-CH2OH-8-MeIQx was present at only 6.0 ng/g in the same beef extract and required a different enrichment strategy (heating beef extract with creatine plus threonine, yielding a ~9-fold increase) [2].

Heterocyclic amine formation Maillard reaction Chemical model system

Chromatographic Resolution of 7,9-DiMeIgQx from Isomeric and Structurally Related HAAs by HPLC-ESI-MS/MS Retention Time

Under standardized reversed-phase HPLC-ESI-MS/MS conditions used for HAA analysis in cooked ground beef patties (fried at 165°C for 10 min/side), 7,9-DiMeIgQx elutes at a retention time (tR) of 12.15 min [1]. This is clearly resolved from its nearest structural congeners in the same chromatographic run: 7,8-DiMeIQx (tR = 11.55 min), 4,8-DiMeIQx (tR = 11.69 min), 8-MeIQx (tR = 10.96 min), and the later-eluting PhIP (tR = 12.99 min) [1]. The minimum retention time difference between 7,9-DiMeIgQx and the closest congener (4,8-DiMeIQx) is ΔtR = +0.46 min, which is sufficient for baseline resolution. This chromatographic distinction is structurally driven by the [4,5-g] angular ring fusion of 7,9-DiMeIgQx compared to the [4,5-f] linear fusion of 7,8-DiMeIQx and 4,8-DiMeIQx.

Analytical chemistry HPLC-MS/MS Heterocyclic amine identification

Definitive Structural Elucidation of 7,9-DiMeIgQx by X-Ray Crystallography vs. Spectroscopic Inference for Related HAAs

The structure of 7,9-DiMeIgQx was unambiguously determined by single-crystal X-ray crystallography, providing definitive proof of the 1,7,9-trimethyl substitution pattern on the imidazo[4,5-g]quinoxaline skeleton [1]. This level of structural proof exceeds that available for many related HAAs discovered in cooked foods, for which structural assignments have relied primarily on NMR spectroscopy and mass spectral fragmentation pattern comparisons with synthetic standards [1][2]. The crystallographic data eliminate any ambiguity regarding the regioisomeric identity of the compound—specifically distinguishing the [4,5-g] angular fusion from the [4,5-f] linear fusion found in 8-MeIQx, 4,8-DiMeIQx, and 7,8-DiMeIQx [2].

Structural elucidation X-ray crystallography Regioisomer confirmation

Recommended Research and Industrial Application Scenarios for 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (7,9-DiMeIgQx) Based on Quantitative Evidence


Analytical Reference Standard for HAA Quantification in Cooked Meat Surveillance Programs by HPLC-ESI-MS/MS

Based on its confirmed X-ray crystallographic structure [1] and distinct chromatographic retention time (tR = 12.15 min) that provides baseline resolution from isomeric HAAs including 4,8-DiMeIQx (tR = 11.69 min) and 7,8-DiMeIQx (tR = 11.55 min) [2], 7,9-DiMeIgQx serves as an essential reference standard in validated HPLC-ESI-MS/MS methods for quantifying HAAs in cooked meats, grill scrapings, and processed food products. Its use as a calibration standard ensures that the specific [4,5-g] angular isomer is correctly identified and quantified, preventing misassignment to co-eluting [4,5-f] isomers that share the N-methylimidazoquinoxaline skeleton.

Intermediate-Potency Positive Control for Calibrating Salmonella Mutagenicity (Ames) Assays in HAA Screening

With documented mutagenic potency of 13,800 revertants/μg in YG1024 and 670 revertants/μg in TA98 in the presence of S9 mix [1][2], 7,9-DiMeIgQx provides a defined intermediate-potency positive control for Ames test calibration. This bridges the sensitivity gap between highly potent mutagens such as 4-CH2OH-8-MeIQx (326,000 rev/μg in YG1024; 99,000 rev/μg in TA98) and weaker mutagens such as PhIP. The ~148-fold potency difference in TA98 between 7,9-DiMeIgQx and 4-CH2OH-8-MeIQx enables multi-point calibration curves spanning biologically relevant HAA potency ranges within a single assay platform [2].

Chemical Model System Probe for Investigating Threonine-Dependent HAA Formation via the Maillard Reaction

The demonstrated 860-fold enrichment of 7,9-DiMeIgQx when heating creatine, threonine, and glucose (1:1:0.5) at 200°C for 5 hours [1] makes this compound a specific and high-yield probe for investigating threonine-dependent HAA formation pathways. This defined model system enables mechanistic studies—including precursor labeling, intermediate trapping, and kinetic analysis—that cannot be conducted with HAAs lacking a validated, high-yield chemical model system. The 860-fold enrichment substantially exceeds the ~9-fold enrichment reported for 4-CH2OH-8-MeIQx under its respective enrichment conditions.

Structure-Activity Relationship (SAR) Anchor Compound for Imidazoquinoxaline Mutagenicity and Genotoxicity Research

The binary mutagenic/non-mutagenic differentiation between 7,9-DiMeIgQx and its 2-methyl analog , combined with the ~40-fold potency differential relative to the 9-desmethyl analog 7-MeIgQx [2][1], establishes this compound as a critical anchor point for SAR studies. It serves as the trimethylated, fully active reference against which the effects of systematic structural modifications—including N-demethylation at position 9, replacement of the 2-amino group, and alteration of ring fusion geometry—can be quantitatively assessed, enabling rational design of mechanistic probes and potential chemopreventive strategies targeting HAA genotoxicity.

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